Linker Geometry: Butanone Spacer Differentiates from Directly Coupled Benzothiazole–Piperazine Analogs
The target compound contains a four‑carbon butanone spacer connecting the benzothiazole C‑2 position to the piperazine nitrogen, whereas many high‑affinity PPARδ agonists (e.g., compound 5g, EC50 = 4.1 nM for hPPARδ) employ a direct benzothiazole‑to‑piperazine linkage [1]. In histamine H3 antagonist series, 2‑(4‑piperazinyl)benzothiazoles with short or no linkers display pA2 values of 7.0–7.2, while longer linkers frequently abolish activity, underscoring the critical role of linker length in target recognition [2]. The butanone spacer in the target compound is expected to orient the benzothiazole and piperazine pharmacophores at a distance and dihedral angle that differ from directly coupled analogs, providing a distinct conformational landscape for protein‑ligand interactions.
| Evidence Dimension | Linker carbon‑atom count and conformational flexibility |
|---|---|
| Target Compound Data | Four‑carbon butanone linker (C4 chain with carbonyl at position 1) |
| Comparator Or Baseline | Compound 5g: direct benzothiazole‑to‑piperazine bond (zero‑carbon linker); PPARδ EC50 = 4.1 nM [1]. Histamine H3 antagonists: short or zero‑linker analogs with pA2 = 7.0–7.2 [2]. |
| Quantified Difference | Linker length differs by 4 carbon atoms (target) vs. 0 carbon atoms (comparators); expected consequence is a shift in optimal binding pose and target selectivity profile. |
| Conditions | PPARδ transactivation assay [1]; electrically evoked guinea‑pig jejunum contraction for H3 antagonism [2]. |
Why This Matters
Because subtle changes in linker length can convert a potent agonist into an inactive compound, procurement for SAR or selectivity profiling must be based on the exact linker geometry rather than on a generic scaffold name.
- [1] Kato T, et al. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorg Med Chem. 2023;82:117215. DOI: 10.1016/j.bmc.2023.117215. View Source
- [2] Walczyński K, Guryn R, Zuiderveld OP, Timmerman H. Non-imidazole histamine H3 ligands, part 2: New 2‑substituted benzothiazoles as histamine H3 antagonists. Arch Pharm (Weinheim). 1999;332(11):389‑398. DOI: 10.1002/(SICI)1521-4184(199911)332:11<389::AID-ARDP389>3.0.CO;2‑U. View Source
